molecular formula C3H7N3O2 B14438762 Methyl (triazan-1-ylidene)acetate CAS No. 75075-51-3

Methyl (triazan-1-ylidene)acetate

Cat. No.: B14438762
CAS No.: 75075-51-3
M. Wt: 117.11 g/mol
InChI Key: BIQDOQDLYHYHAU-UHFFFAOYSA-N
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Description

Its name suggests a methyl ester derivative of a triazan-ylidene acetic acid, which implies a structure containing a triazene or triazole moiety with an ylidene (carbene-like) group.

Properties

CAS No.

75075-51-3

Molecular Formula

C3H7N3O2

Molecular Weight

117.11 g/mol

IUPAC Name

methyl 2-(aminohydrazinylidene)acetate

InChI

InChI=1S/C3H7N3O2/c1-8-3(7)2-5-6-4/h2,6H,4H2,1H3

InChI Key

BIQDOQDLYHYHAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=NNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (triazan-1-ylidene)acetate can be synthesized through various methods. One common approach involves the reaction of methyl acetate with hydrazine derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. The use of advanced technologies such as microwave-assisted synthesis and reactive distillation can enhance the efficiency and yield of the production process. Catalysts such as sulfuric acid or ion exchange resins are commonly used to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl (triazan-1-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the triazene group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Methyl (triazan-1-ylidene)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other triazene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals .

Mechanism of Action

The mechanism of action of methyl (triazan-1-ylidene)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on Methyl (triazan-1-ylidene)acetate is absent, insights can be drawn from structurally related esters in the evidence:

Table 1: Comparison of Acetate Derivatives

Compound Structure/Functional Groups Key Applications/Properties References
Methyl acetate CH₃COOCH₃ Solvent, flavoring agent, biodegradable
Ethyl 1H-imidazole-1-acetate Imidazole-linked ester Pharmaceuticals, agrochemicals
Methyl cyanoacetate CH₂(CN)COOCH₃ Laboratory chemical, manufacturing
Vinyl acetate CH₂=CHOCOCH₃ Polymer precursor (polyvinyl acetate)

Key Observations:

  • Methyl acetate is widely used as a green solvent due to its low toxicity and biodegradability .
  • Ethyl 1H-imidazole-1-acetate demonstrates the importance of heterocyclic esters in drug design, leveraging the imidazole ring’s bioactivity .
  • Methyl cyanoacetate highlights the role of cyano groups in enhancing reactivity for synthetic applications .
  • Vinyl acetate underscores industrial relevance in polymer chemistry .

For this compound, hypothetical comparisons might focus on:

  • Reactivity: Potential for coordination chemistry due to the triazan-ylidene group, akin to carbene ligands.
  • Stability : Likely less stable than simple esters like methyl acetate due to the ylidene moiety.
  • Applications: Possible use in catalysis or as a ligand in organometallic synthesis.

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